molecular formula C17H18N4O B14614885 3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile CAS No. 59528-10-8

3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile

Katalognummer: B14614885
CAS-Nummer: 59528-10-8
Molekulargewicht: 294.35 g/mol
InChI-Schlüssel: BTGGUCBMZASVPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile is an organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the diazotization of 2-methoxyaniline followed by coupling with 4-aminobenzylamine. The resulting intermediate is then reacted with acrylonitrile under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium cyanide in ethanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidation products may include carboxylic acids or ketones.

    Reduction: Reduction typically yields amines or alcohols.

    Substitution: Substitution reactions can produce a variety of nitrile derivatives.

Wissenschaftliche Forschungsanwendungen

3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of dyes and pigments due to its azo group.

Wirkmechanismus

The mechanism of action of 3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form amines, which can then interact with biological molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[(E)-(2-Methoxyphenyl)diazenyl]aniline: Similar structure but lacks the propanenitrile group.

    4-[(E)-(2-Methoxyphenyl)diazenyl]benzonitrile: Similar structure but lacks the amino group.

    3-[(4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl)amino]propanenitrile: Similar structure but with different substitution patterns.

Uniqueness

3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

59528-10-8

Molekularformel

C17H18N4O

Molekulargewicht

294.35 g/mol

IUPAC-Name

3-[[4-[(2-methoxyphenyl)diazenyl]phenyl]methylamino]propanenitrile

InChI

InChI=1S/C17H18N4O/c1-22-17-6-3-2-5-16(17)21-20-15-9-7-14(8-10-15)13-19-12-4-11-18/h2-3,5-10,19H,4,12-13H2,1H3

InChI-Schlüssel

BTGGUCBMZASVPN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1N=NC2=CC=C(C=C2)CNCCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.